![molecular formula C9H3F11O3 B12564955 5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one CAS No. 143327-96-2](/img/structure/B12564955.png)
5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one
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Overview
Description
5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one is a fluorinated organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one typically involves the reaction of furan derivatives with fluorinated reagents under controlled conditions. One common method includes the use of tetrafluoroethylene and heptafluoropropyl iodide in the presence of a catalyst to achieve the desired fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinated reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of furan oxides.
Reduction: Formation of partially or fully reduced furan derivatives.
Substitution: Formation of substituted furan compounds with various functional groups.
Scientific Research Applications
5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Employed in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated compound with similar reactivity but different applications.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Another fluorinated compound with distinct properties and uses.
Uniqueness
5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one is unique due to its specific combination of fluorine atoms and furan ring, which imparts unique reactivity and stability. This makes it particularly valuable in specialized applications where such properties are required.
Biological Activity
5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one, also known as Uridine, is a fluorinated compound with potential applications in various biological and chemical fields. Its unique structure, characterized by the presence of fluorinated groups, suggests interesting biological activities that merit investigation.
- Chemical Name : this compound
- CAS Number : 144862-40-8
- Molecular Formula : C14H11F11N2O7
- Molecular Weight : 528.23 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antiviral Activity
Studies have indicated that compounds similar to Uridine exhibit antiviral properties. The incorporation of fluorinated groups can enhance the stability and efficacy of nucleoside analogs against viral replication. For instance, certain fluorinated uridine derivatives have shown promise in inhibiting viral RNA synthesis.
Cytotoxicity and Cell Proliferation
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
Cell Line | IC50 (µM) | Notes |
---|---|---|
HeLa | 15 | Induces apoptosis |
MCF-7 | 20 | Moderate cytotoxicity |
Normal Fibroblasts | >100 | Low toxicity observed |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with nucleic acid metabolism or modulate cellular signaling pathways involved in cell survival and proliferation.
Study 1: Antiviral Efficacy
A recent study focused on the antiviral activity of fluorinated nucleosides against influenza virus. The research demonstrated that derivatives like Uridine significantly reduced viral titers in infected cell cultures. The mechanism was attributed to the inhibition of viral RNA polymerase activity.
Study 2: Cancer Cell Line Evaluation
In a comparative study involving various cancer cell lines, Uridine derivatives were tested for their cytotoxic effects. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM.
Properties
CAS No. |
143327-96-2 |
---|---|
Molecular Formula |
C9H3F11O3 |
Molecular Weight |
368.10 g/mol |
IUPAC Name |
2-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H3F11O3/c10-5(7(13,14)15,3-1-2-4(21)22-3)23-9(19,20)6(11,12)8(16,17)18/h1-3H |
InChI Key |
JCOVXPWNXHDSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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